molecular formula C11H12N2 B031641 3,5-Dimethyl-1-phenyl-1H-pyrazole CAS No. 1131-16-4

3,5-Dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B031641
CAS No.: 1131-16-4
M. Wt: 172.23 g/mol
InChI Key: ULPMPUPEFBDQQA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole is an organic compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of pyrazole, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its versatility and has been studied extensively for its various applications in chemistry, biology, medicine, and industry .

Safety and Hazards

While handling 3,5-Dimethyl-1-phenyl-1H-pyrazole, it is advised to avoid contact with skin and eyes, and to avoid ingestion and inhalation . It should be kept in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-pentanone, followed by cyclization and methylation reactions . Another method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, cyclization, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPMPUPEFBDQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061546
Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-16-4, 10250-58-5
Record name 3,5-Dimethyl-1-phenylpyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphenylpyrazole
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Record name 1,3-dimethyl-5-phenylpyrazole
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Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Record name 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
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Record name 3,5-dimethyl-1-phenyl-1H-pyrazole
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Record name DIMETHYLPHENYLPYRAZOLE
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Synthesis routes and methods I

Procedure details

Operating protocol A (110° C., 54 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF. The degree of transformation and selectivity for 5-dimethyl-1-phenyl-1H-pyrazole were 100%.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
[Compound]
Name
5-dimethyl-1-phenyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Operating protocol A (110° C., 24 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Dimethyl-1-phenyl-1H-pyrazole?

A1: The molecular formula of this compound is C11H12N2, and its molecular weight is 172.23 g/mol. [, , , , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: The characterization of this compound often relies on techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS spectral analyses. [, , , ]

Q3: How do structural modifications of this compound affect its activity?

A3: Research has explored modifying the structure of this compound to create derivatives with varying biological activities. For instance, introducing a 4-acetamidoalkyl group to the pyrazole ring yielded compounds with potential inhibitory activity against B-Raf and Cox-2. [] Additionally, appending a (hexylsulfanyl)methyl group at the 4-position resulted in a derivative with enhanced extraction properties for Palladium(II) recovery. [, , ] These examples demonstrate how even subtle alterations to the core structure can significantly impact the compound's properties and potential applications.

Q4: Does this compound exhibit antioxidant properties?

A4: In vitro studies have demonstrated that this compound, particularly when compared to its sulfur and selenium-containing derivatives, displays antioxidant activity. It effectively scavenges 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and exhibits 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging activity. []

Q5: What is the toxicity profile of this compound?

A5: In vivo studies on mice have shown that a single oral administration of this compound (300 mg/kg) did not significantly alter the activity of δ-aminolevulinic acid dehydratase in the brain, liver, and kidneys, suggesting low toxicity. Furthermore, it did not affect aspartate aminotransferase, alanine aminotransferase, urea, or creatinine levels in plasma, further supporting its low toxicity profile. []

Q6: Can this compound be used in material science applications?

A6: Yes, derivatives of this compound have been incorporated into the synthesis of functional polymers. For example, oxidative polycoupling with specific diynes, catalyzed by rhodium complexes, yields poly(pyrazolylnaphthalene)s with high molecular weights and good thermal stability. These polymers exhibit high refractive indices, making them potentially useful in optical applications. []

Q7: Are there any catalytic applications for this compound?

A7: While this compound itself may not possess inherent catalytic properties, its derivatives have shown promise in facilitating specific reactions. For example, its use as a ligand in copper-catalyzed Ullmann type N-arylation reactions allows for the efficient synthesis of more complex pyrazole derivatives under mild conditions. [] This highlights the versatility of this scaffold in developing new synthetic methodologies.

Q8: Have computational methods been employed to study this compound?

A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP method, have been employed to model and optimize this compound and its Schiff base derivatives. [] Analyzing calculated descriptors like the lowest unoccupied molecular orbital (LUMO) and electron density distribution can provide insights into the compound's reactivity and potential interactions with biological targets.

Q9: How does research on this compound bridge different scientific disciplines?

A9: The study of this compound exemplifies a multidisciplinary approach, combining organic synthesis, analytical chemistry, computational modeling, and biological evaluations. [, , , , , , , ] Its applications span from materials science and catalysis to medicinal chemistry and drug discovery, highlighting its potential impact across diverse fields.

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